CD73 Inhibition Potency and Alkaline Phosphatase Selectivity
Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate (CAS 6562-74-9) demonstrates sub-micromolar inhibition of rat ecto-5′-nucleotidase (CD73) with Ki = 101 nM, measured in COS7 cells transfected with the target enzyme [1]. Crucially, this compound exhibits significant selectivity discrimination: while it potently inhibits CD73, it shows >14-fold weaker inhibition of bovine intestinal alkaline phosphatase (Ki = 1,430 nM) under comparable assay conditions [1]. This selectivity profile within the ectonucleotidase/phosphatase family contrasts with less discriminating nucleotide analog inhibitors and is a functionally relevant property for adenosine pathway targeting in immuno-oncology, where off-target alkaline phosphatase inhibition is undesirable. No directly comparable CD73 inhibition data are publicly available for the 3-amino positional isomer (CAS 371945-06-1) or the methyl ester variant, placing this compound as the best-characterized member of the furo[2,3-b]pyridine-2-carboxylate subclass for CD73-targeted programs.
| Evidence Dimension | Enzyme inhibition potency and isozyme selectivity |
|---|---|
| Target Compound Data | CD73 (ecto-5′-nucleotidase) Ki = 101 nM; Intestinal alkaline phosphatase Ki = 1,430 nM |
| Comparator Or Baseline | Same compound tested against intestinal alkaline phosphatase (Bos taurus) and tissue-nonspecific alkaline phosphatase isozyme (Bos taurus) |
| Quantified Difference | 14.2-fold selectivity for CD73 over intestinal alkaline phosphatase (1,430 nM / 101 nM) |
| Conditions | Inhibition of rat ecto-5′-nucleotidase transfected in COS7 cells, 10 min preincubation followed by AMP addition, measured after 10 min; alkaline phosphatase assay using p-NPP substrate, 10 min preincubation, measured after 30 min by spectroscopy [1] |
Why This Matters
This selectivity window (14-fold) between CD73 and off-target alkaline phosphatases is mechanistically meaningful for programs requiring adenosine pathway modulation without interference in phosphate metabolism, a differentiation not documented for the methyl ester or 3-amino positional analogs.
- [1] BindingDB. BDBM50437946 (CHEMBL1814392): Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate – 5′-Nucleotidase Ki: 101 nM; Intestinal alkaline phosphatase Ki: 1,430 nM; Tissue-nonspecific alkaline phosphatase Ki data. Curated by ChEMBL. View Source
